6-(溴甲基)异苯并呋喃-1(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

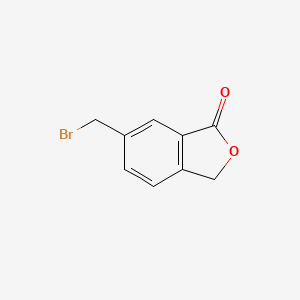

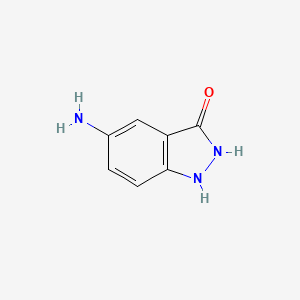

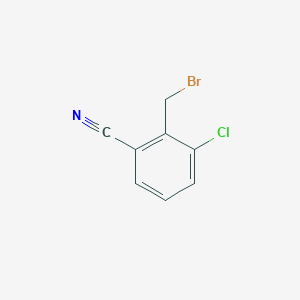

6-(Bromomethyl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of organic compounds known as isobenzofurans. These compounds are characterized by a fused benzene and furan ring system, with various substituents that can modify their chemical behavior and applications. The presence of a bromomethyl group in the 6-position of the isobenzofuran ring system makes this compound particularly interesting for synthetic applications, as it can act as a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related isobenzofuran compounds has been achieved through various methods. For instance, 3-(bromomethylene)isobenzofuran-1(3H)-ones have been synthesized from phthalic anhydrides, which are commercially available, using a debrominative decarboxylation or bromodecarboxylation as a key step . Another approach involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, which allows for a direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones with a broad substrate scope . These methods highlight the potential for synthesizing 6-(Bromomethyl)isobenzofuran-1(3H)-one through similar strategies, utilizing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isobenzofuran derivatives has been studied using various techniques, including X-ray crystallography. For example, the crystal structure of a related compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, was determined, revealing the presence of short intermolecular interactions and π-π stacking in the crystal structure . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the reactivity and physical properties of 6-(Bromomethyl)isobenzofuran-1(3H)-one.

Chemical Reactions Analysis

Isobenzofuran derivatives can participate in a variety of chemical reactions. The bromomethyl group in 6-(Bromomethyl)isobenzofuran-1(3H)-one is a reactive functional group that can be utilized in further chemical transformations. For example, the bromomethyl group can be involved in cross-coupling reactions, as demonstrated by the elaboration of 3-(bromomethylene)isobenzofuran-1(3H)-ones via palladium-catalyzed cross-coupling . Additionally, the generation and interception of isobenzofurans from bromoalkyl precursors have been explored, leading to the formation of various heterocyclic compounds . These studies suggest that 6-(Bromomethyl)isobenzofuran-1(3H)-one could undergo similar reactions, expanding its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of isobenzofuran derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a bromomethyl group is likely to increase the compound's reactivity due to the presence of a good leaving group, which can facilitate nucleophilic substitution reactions. Additionally, the electronic properties of isobenzofuran derivatives have been studied using Density Functional Theory (DFT), which can provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as other electronic characteristics . These theoretical studies can be applied to predict the reactivity and stability of 6-(Bromomethyl)isobenzofuran-1(3H)-one.

科学研究应用

单胺氧化酶抑制剂

异苯并呋喃酮衍生物已被研究作为单胺氧化酶A和B(MAO-A和MAO-B)的抑制剂 。这些酶在生物胺代谢、氧化应激和慢性炎症中起着重要作用。 特别是,MAO-B选择性抑制剂是治疗神经退行性疾病(如帕金森病和阿尔茨海默病)的有希望的治疗选择 .

有机合成中的结构单元

异苯并呋喃酮及其衍生物常被用作有机合成中的结构单元 。它们可用于构建具有多种结构和功能的复杂有机分子。

药物开发

异苯并呋喃酮衍生物经常用于药物开发 。它们独特的化学结构允许广泛的生物活性,使其在药物发现和开发中具有价值。

未来方向

作用机制

Target of Action

The primary targets of 6-(Bromomethyl)isobenzofuran-1(3H)-one are Monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in biogenic amine metabolism, oxidative stress, and chronic inflammation .

Mode of Action

6-(Bromomethyl)isobenzofuran-1(3H)-one acts as an inhibitor of monoamine oxidases A and B . The compound’s interaction with its targets results in the inhibition of these enzymes, particularly showing a preferable inhibition toward the MAO-B isoform .

Biochemical Pathways

The inhibition of MAO-A and MAO-B affects the metabolism of biogenic amines . This can lead to a decrease in oxidative stress and chronic inflammation, which are often associated with the overactivity of these enzymes .

Result of Action

The inhibition of MAO-A and MAO-B by 6-(Bromomethyl)isobenzofuran-1(3H)-one can lead to a decrease in the metabolism of biogenic amines . This can result in reduced oxidative stress and chronic inflammation . Particularly, MAO-B selective inhibitors are promising therapeutic choices for the treatment of neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease .

属性

IUPAC Name |

6-(bromomethyl)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRAMLJMWLDMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CBr)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)